molecular formula C13H16O2 B13337157 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid

Cat. No.: B13337157
M. Wt: 204.26 g/mol
InChI Key: FVUQSSILGMUFTL-UHFFFAOYSA-N
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Description

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid is an organic compound characterized by a naphthalene ring system with a propanoic acid substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with a suitable propanoic acid derivative. One common method involves the use of diethyl malonate as a starting material, which undergoes alkylation with 1,2,3,4-tetrahydronaphthalene followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the naphthalene ring to more oxidized forms, such as naphthoquinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

  • 2-Amino-3-(naphthalen-1-yl)propanoic Acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic Acid

Comparison: Compared to these similar compounds, 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid is unique due to its tetrahydronaphthalene ring system, which imparts different chemical and biological properties

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C13H16O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11H,3,5-6,8-9H2,(H,14,15)

InChI Key

FVUQSSILGMUFTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCC(=O)O

Origin of Product

United States

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